molecular formula C18H16N2O2 B609221 Momipp

Momipp

Cat. No.: B609221
M. Wt: 292.3 g/mol
InChI Key: UPJCYXIOWHZRLU-GQCTYLIASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

MOMIPP is synthesized through a series of chemical reactions involving indole and pyridine derivatives. The synthesis typically involves the condensation of 6-methoxy-2-methylindole with 4-pyridinecarboxaldehyde in the presence of a base, followed by further chemical modifications to obtain the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

MOMIPP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

MOMIPP has several scientific research applications, including:

Mechanism of Action

MOMIPP exerts its effects by targeting the colchicine binding site on β-tubulin, a protein involved in microtubule formation. By binding to this site, this compound disrupts microtubule dynamics, leading to mitotic arrest and cell death. This mechanism involves the activation of caspases, which are enzymes that play a key role in apoptosis (programmed cell death). Additionally, this compound activates the JNK1/2 stress kinase pathway, resulting in phosphorylation of proteins such as c-Jun, Bcl-2, and Bcl-xL .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its ability to penetrate the blood-brain barrier and selectively target cancer cells without significantly affecting normal cells. This makes it a promising candidate for treating brain tumors and other cancers with minimal side effects .

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

(E)-3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-pyridin-4-ylprop-2-en-1-one

InChI

InChI=1S/C18H16N2O2/c1-12-15(4-6-18(21)13-7-9-19-10-8-13)16-11-14(22-2)3-5-17(16)20-12/h3-11,20H,1-2H3/b6-4+

InChI Key

UPJCYXIOWHZRLU-GQCTYLIASA-N

SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)C=CC(=O)C3=CC=NC=C3

Isomeric SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)/C=C/C(=O)C3=CC=NC=C3

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)C=CC(=O)C3=CC=NC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MOMIPP; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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